5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

Vue d'ensemble

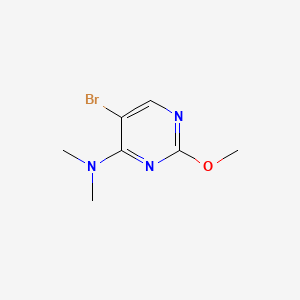

Description

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a dimethylamino group at the 4th position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-N,N-dimethylpyrimidin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methoxy-N,N-dimethylpyrimidin-4-amine is reacted with a brominated aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base like potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and product purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide under suitable conditions. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation: Pyrimidine derivatives with carbonyl groups.

Reduction: Dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine serves as a crucial building block in the synthesis of potential therapeutic agents. Its structural components allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Notably:

- IC₅₀ Values : Demonstrated micromolar range IC₅₀ values against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer properties.

- Mechanism of Action : Flow cytometry assays have shown that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 expression levels.

Biological Studies

The compound is employed in biological studies to understand its interaction with various molecular targets such as enzymes and receptors. Its unique substitution pattern on the pyrimidine ring enhances its binding affinity and specificity towards these targets.

Inflammation and Immune Response

Studies have highlighted the compound's role in modulating inflammatory responses. In particular:

- Downregulation of Inflammatory Markers : It has been observed to downregulate the expression of key inflammatory mediators such as COX-2, TNF-α, and IL-1, suggesting potential applications in treating inflammatory diseases .

Material Science

In material science, this compound is utilized in developing novel materials with unique electronic and optical properties. Its chemical structure allows for incorporation into various polymer matrices, enhancing their functionality.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 45 |

| 100 | 20 | 85 |

This study underscores the compound's potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to significantly reduce levels of inflammatory cytokines in a rodent model subjected to induced inflammation. The treatment resulted in a marked decrease in serum levels of TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Inflammation Induced | 300 | 400 |

| Treatment with Compound | 100 | 150 |

These findings suggest that the compound may serve as a therapeutic agent for inflammatory conditions .

Mécanisme D'action

The mechanism of action of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, while the dimethylamino group enhances the compound’s solubility and bioavailability. The compound may inhibit the activity of enzymes by forming covalent bonds with key amino acid residues or by blocking the substrate binding site. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on the target and the specific biological pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-bromo-5-methoxy-N,N-dimethylbenzylamine

- 5-bromo-2-methoxyphenol

- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide

- 5-bromo-N,N-dimethyltryptamine

Uniqueness

Compared to similar compounds, 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is unique due to its pyrimidine core structure, which imparts distinct electronic and steric properties This uniqueness allows for specific interactions with biological targets and provides opportunities for the development of novel therapeutic agents

Activité Biologique

5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H10BrN3O

- CAS Number : 57054-81-6

The compound features a bromine atom and a methoxy group attached to the pyrimidine ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, leading to altered cell signaling pathways. This inhibition can result in reduced cell proliferation and induction of apoptosis in cancer cells .

- Antimicrobial Activity : Pyrimidine derivatives often exhibit antimicrobial properties. The presence of the bromine and methoxy groups may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Cytotoxic Effects : Studies indicate that related compounds can induce cytotoxicity in various cancer cell lines, suggesting that this compound may also possess similar effects .

In Vitro Studies

In vitro assays have demonstrated the compound's potential against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| U937 (Monocytic Leukemia) | 3.2 | Cell cycle arrest |

| CEM (T-cell Leukemia) | 4.8 | Cytotoxicity via kinase inhibition |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

- Anticancer Activity : A study investigating various pyrimidine derivatives found that those with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Properties : Another research effort focused on the antimicrobial efficacy of pyrimidine derivatives, revealing that compounds with halogen substitutions showed increased activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could also be effective in treating bacterial infections .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYIUJOLZYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337350 | |

| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-81-6 | |

| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.